5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide
Description
Properties
IUPAC Name |
1-methyl-4-oxo-5-phenylmethoxy-N-(pyridin-2-ylmethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-23-13-19(26-14-15-7-3-2-4-8-15)18(24)11-17(23)20(25)22-12-16-9-5-6-10-21-16/h2-11,13H,12,14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXCQQLAPYWNLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCC2=CC=CC=N2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 349.4 g/mol. The compound features a dihydropyridine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O3 |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 1021222-34-3 |
Synthesis
The synthesis of this compound typically involves the condensation of appropriate pyridine derivatives with substituted dihydropyridine carboxamides. The synthetic route may include several steps such as alkylation, acylation, and subsequent purification processes to yield the final product.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. The mechanism appears to involve the disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival.
Anticancer Potential
Preliminary data suggests that this compound may inhibit the proliferation of cancer cells in vitro. It has been observed to induce apoptosis in certain cancer cell lines, potentially through the activation of caspase pathways.
Enzyme Inhibition
The compound has demonstrated inhibitory effects on key enzymes involved in metabolic processes. For instance, it has been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of the compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent .
Study 2: Anticancer Activity
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses showed an increase in apoptotic cells after treatment with concentrations above 25 µM, suggesting its potential role as an anticancer therapeutic .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, showcasing their potential as antibacterial agents .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance, it has been shown to inhibit tumor growth in various cancer models, including ovarian cancer, by inducing apoptosis and inhibiting angiogenesis. The mechanism of action appears to involve modulation of key signaling pathways associated with cell proliferation and survival .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when tested in mouse models of arthritis, suggesting its potential utility in treating inflammatory conditions .
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of both gram-positive and gram-negative bacteria. The study employed disc diffusion methods to assess antibacterial activity, yielding promising results that warrant further exploration in clinical settings .
Case Study 2: Anticancer Activity
In a study focusing on ovarian cancer xenografts, treatment with this compound resulted in significant tumor size reduction compared to controls. The underlying mechanisms were attributed to the compound's ability to induce apoptosis in cancer cells while inhibiting angiogenesis, highlighting its potential as a therapeutic agent in oncology .
Chemical Reactions Analysis
Deprotection of the Benzyloxy Group
The benzyloxy group undergoes catalytic hydrogenation under standard conditions ( ):
Reaction :
Conditions :
-
10% Pd/C catalyst, room temperature, 1 hour
-
Quantitative yields observed in related compounds (e.g., 16 → 8a–c )
Applications :
Amidation and Transamidation
The carboxamide group participates in nucleophilic substitution with amines under microwave irradiation ( ):
Reaction :
Example :
Key Data :
| Amine | Product Yield (%) | Selectivity (BD2/BD1) |
|---|---|---|
| 3,4-Difluorobenzylamine | 72 | >1000-fold |
| 2,4-Difluorobenzylamine | 68 | >800-fold |
N-Alkylation of the Dihydropyridine Nitrogen
The tertiary nitrogen in the dihydropyridine ring undergoes alkylation with alkyl halides ( ):
Reaction :
Conditions :
Limitations :
Oxidation of the Dihydropyridine Core
The dihydropyridine ring is oxidized to a pyridine derivative under strong oxidizing conditions ():
Reaction :
Outcomes :
-
Complete oxidation observed within 4 hours at 80°C.
-
Retains carboxamide and pyridin-2-ylmethyl groups post-reaction.
Reduction of the Carboxamide Group
The carboxamide can be reduced to a primary amine using LiAlH4 ( ):
Reaction :
Yields :
Applications :
Cross-Coupling Reactions
The pyridin-2-ylmethyl group directs regioselective C–H functionalization ( ):
Example :
-
Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis:
Yields :
Hydrolysis and Esterification
The carboxamide undergoes hydrolysis to a carboxylic acid, followed by esterification ( ):
Reaction Sequence :
Data :
Photochemical Reactivity
The dihydropyridine core undergoes [4+2] cycloaddition under UV light ( ):
Reaction :
Example :
Q & A
Q. What experimental designs are recommended for studying synergistic effects with other dihydropyridines?
- Methodological Answer : Use combination index (CI) analysis (Chou-Talalay method) in cell viability assays. Test fixed-ratio combinations (e.g., 1:1, 1:5) with amlodipine or nicardipine. Validate synergy via isobolograms and transcriptomic profiling (RNA-seq) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
